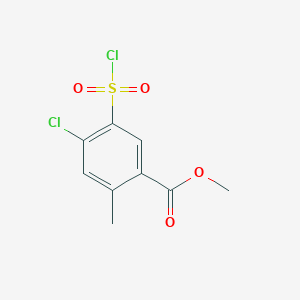![molecular formula C15H13F2NO2 B8641893 Methyl 4-[(3,5-difluorophenyl)methylamino]benzoate](/img/structure/B8641893.png)
Methyl 4-[(3,5-difluorophenyl)methylamino]benzoate
描述
Methyl 4-[(3,5-difluorophenyl)methylamino]benzoate is an organic compound with the molecular formula C15H13F2NO2 It is a derivative of benzoic acid and contains both fluorine and amino functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(3,5-difluorophenyl)methylamino]benzoate typically involves a multi-step process. One common method includes the reaction of 4-aminobenzoic acid with 3,5-difluorobenzyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
Methyl 4-[(3,5-difluorophenyl)methylamino]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.
科学研究应用
Methyl 4-[(3,5-difluorophenyl)methylamino]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Methyl 4-[(3,5-difluorophenyl)methylamino]benzoate involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance its binding affinity and specificity. The compound may act by inhibiting or activating specific pathways, depending on its structure and functional groups.
相似化合物的比较
Similar Compounds
- Methyl 4-{[(3,5-difluorophenyl)amino]methyl}benzoate
- Methyl 4-bromo-3-{[(2,6-difluorophenyl)diazenyl]benzoate}
Uniqueness
Methyl 4-[(3,5-difluorophenyl)methylamino]benzoate is unique due to the presence of both fluorine and amino groups, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of these groups can lead to distinct interactions with molecular targets, making it a valuable compound for various applications.
属性
分子式 |
C15H13F2NO2 |
|---|---|
分子量 |
277.27 g/mol |
IUPAC 名称 |
methyl 4-[(3,5-difluorophenyl)methylamino]benzoate |
InChI |
InChI=1S/C15H13F2NO2/c1-20-15(19)11-2-4-14(5-3-11)18-9-10-6-12(16)8-13(17)7-10/h2-8,18H,9H2,1H3 |
InChI 键 |
AKPPPKIPTRPDCB-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=C(C=C1)NCC2=CC(=CC(=C2)F)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
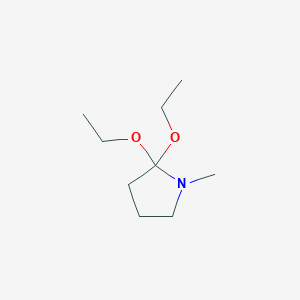
![4-[(2-Chlorophenyl)sulfonyl]benzenamine](/img/structure/B8641817.png)

![3-(3-chlorophenyl)-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole](/img/structure/B8641826.png)
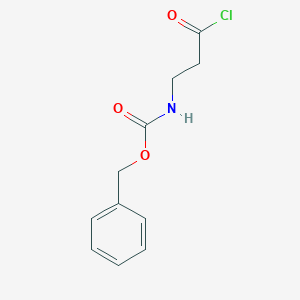
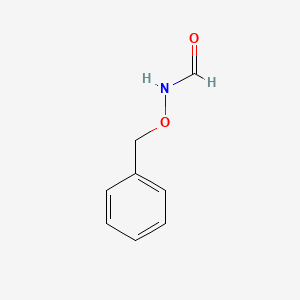
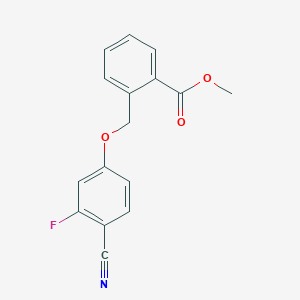
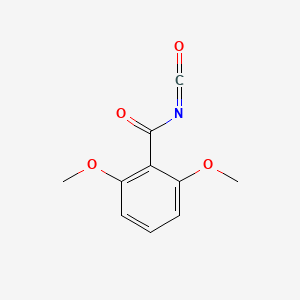
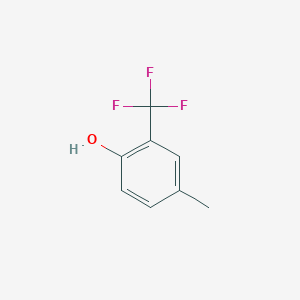
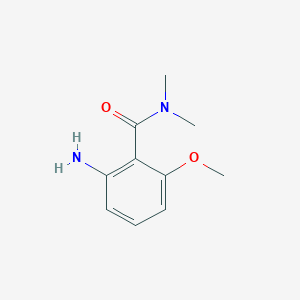
![1-Pentanol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B8641874.png)
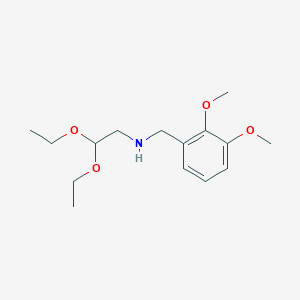
![1-Ethyl-7-[4-nitro-3-(propan-2-yloxy)phenyl]-1,7-diazaspiro[4.4]nonane](/img/structure/B8641892.png)
